1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of the cell cycle and the inhibition of cancer cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, in cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell proliferation . By inhibiting CDK2 and disrupting the cell cycle, this compound can induce apoptosis in cancer cells . This makes it a potential candidate for use in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves a multi-step process:
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Attachment of the Piperidine Ring:
Industrial Production Methods: For large-scale production, the synthesis can be optimized by:
- Using continuous flow reactors to improve reaction efficiency and yield.
- Employing green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents.
- Implementing automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[3,4-d]pyrimidine core using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in DMF.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may include deoxygenated or hydrogenated derivatives.
- Substitution products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar core structure but different substituents, leading to variations in biological activity.
4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperidine: Lacks the 2,5-dimethylphenyl group, which may affect its binding properties and efficacy.
Uniqueness: 1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the specific combination of the pyrazolo[3,4-d]pyrimidine core and the piperidine ring, along with the 2,5-dimethylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-3-4-13(2)16(9-12)25-19-15(10-23-25)18(21-11-22-19)24-7-5-14(6-8-24)17(20)26/h3-4,9-11,14H,5-8H2,1-2H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIKXTDJMREPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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